(2S,6S)-2,6-Dimethyloctanedioic acid is a chiral dicarboxylic acid characterized by the presence of two methyl groups at the 2nd and 6th positions of its octanedioic acid backbone. Its molecular formula is C10H18O4, and it has a molecular weight of 202.25 g/mol. The compound's unique stereochemistry, specifically the (2S,6S) configuration, contributes to its potential biological activity and applications in various scientific fields .
(2S,6S)-2,6-Dimethyloctanedioic acid falls under the category of dicarboxylic acids. Dicarboxylic acids are organic compounds that contain two carboxyl functional groups (-COOH), which are known for their reactivity and versatility in organic synthesis and biological applications.
Several methods have been developed for synthesizing (2S,6S)-2,6-Dimethyloctanedioic acid. Key synthetic routes include:
The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure the desired stereochemistry is achieved. The use of chiral catalysts or auxiliaries may also be employed to favor the formation of the (2S,6S) isomer over other possible stereoisomers .
The molecular structure of (2S,6S)-2,6-Dimethyloctanedioic acid features two carboxyl groups attached to a ten-carbon chain with methyl substituents at the 2nd and 6th positions. The compound's chiral centers at these positions are crucial for its biological activity.
(2S,6S)-2,6-Dimethyloctanedioic acid can participate in several typical reactions associated with dicarboxylic acids:
These reactions allow for the synthesis of various derivatives that may exhibit altered properties or enhanced biological activity .
The reactivity of this compound can be influenced by factors such as pH, temperature, and the presence of catalysts. Understanding these parameters is essential for optimizing reaction conditions in synthetic applications.
The mechanism of action for (2S,6S)-2,6-Dimethyloctanedioic acid primarily revolves around its interactions with biological systems. As a dicarboxylic acid, it may participate in metabolic pathways involving carboxylate transporters or enzymes that utilize dicarboxylic acids as substrates.
Research indicates that similar compounds can influence metabolic processes by acting as intermediates in fatty acid metabolism or by modulating enzyme activity due to their structural properties .
Relevant data regarding these properties can be found in chemical databases like PubChem and Chemsrc .
(2S,6S)-2,6-Dimethyloctanedioic acid has potential applications in various scientific fields:
The compound's unique stereochemistry and functional groups may lead to unique biological activities not found in its analogs .
In peroxisomal disorders such as Refsum's disease and Zellweger spectrum disorders (ZSDs), impaired α-oxidation of phytanic acid (3,7,11,15-tetramethylhexadecanoic acid) triggers compensatory omega-oxidation as a salvage pathway. This process occurs primarily in the endoplasmic reticulum and involves cytochrome P450 enzymes (CYP4A11, CYP4F2, CYP4F3), which catalyze the ω-hydroxylation of phytanic acid's terminal methyl group. Subsequent dehydrogenation steps convert this to a dicarboxylic acid, enabling further β-oxidation at both ends of the molecule. In Refsum's disease, mutations in PHYH (encoding phytanoyl-CoA hydroxylase) or PEX7 (affecting peroxisomal protein import) disrupt canonical α-oxidation, shunting phytanic acid toward ω-oxidation. This pathway generates 2,6-dimethyloctanedioic acid as a stable terminal metabolite detectable in urine and plasma, serving as a diagnostic biomarker for peroxisomal dysfunction [3] [9] [10].
Following ω-oxidation, the dicarboxylic acid derivative of phytanic acid undergoes β-oxidation primarily within peroxisomes. This process involves four enzymatic steps:
Due to the methyl groups at the 2- and 6-positions, β-oxidation stalls at the 2,6-dimethyloctanedioyl-CoA stage. The 2-methyl branch sterically hinders thiolase-mediated cleavage, causing 2,6-dimethyloctanedioic acid to accumulate as an end-product. This metabolite is excreted in urine, with elevated levels correlating with disease severity in peroxisomal disorders like ZSDs and Refsum variants. Notably, in vitro studies show that 2,6-dimethyloctanedioic acid resists further degradation in human cell models, confirming its metabolic stability [3] [6] [10].
Enzyme | Subcellular Location | Function | Deficiency Impact |
---|---|---|---|
CYP4F2/CYP4A11 | Endoplasmic Reticulum | ω-Hydroxylation | Reduced dicarboxylic acid formation |
Acyl-CoA Oxidase | Peroxisomes | First β-oxidation step | Accumulation of ω-oxidized intermediates |
D-Bifunctional Protein | Peroxisomes | Hydration/dehydrogenation | Blocked β-oxidation beyond C10 |
Sterol Carrier Protein 2 | Peroxisomes | Thiolase activation | Impaired cleavage of branched-chain intermediates |
In X-linked adrenoleukodystrophy (X-ALD) and ZSDs, quantification of 2,6-dimethyloctanedioic acid excretion provides insights into the flux through alternative oxidation pathways. Kinetic studies estimate that patients with severe peroxisomal biogenesis disorders (e.g., Zellweger syndrome) exhibit a >90% reduction in phytanic acid α-oxidation capacity. Consequently, ω-oxidation accounts for 60–80% of phytanic acid clearance in these individuals. Using gas chromatography-mass spectrometry (GC-MS), researchers have calculated daily production rates of 2,6-dimethyloctanedioic acid:
These values reflect residual peroxisomal β-oxidation efficiency. For instance, patients with PEX6 mutations (causing ZSDs) show 30–50% lower metabolite excretion than those with PEX1 defects, indicating genotype-phenotype correlations in metabolic flux. This quantitative approach aids in monitoring dietary therapy efficacy, where phytanic acid restriction reduces 2,6-dimethyloctanedioic acid production by 70–90% [5] [9].
2,6-Dimethyloctanedioic acid metabolism highlights the specialized roles of peroxisomes and mitochondria in branched-chain fatty acid degradation:
Metabolic Fate: Generate medium-chain dicarboxylic acids (C8–C12) like 2,6-dimethyloctanedioic acid, which cannot be further degraded due to methyl group steric hindrance.
Mitochondrial Limitations:
This compartmentalization explains why 2,6-dimethyloctanedioic acid accumulates in peroxisomal disorders but not in mitochondrial β-oxidation defects. The metabolite’s presence in urine thus specifically implicates peroxisomal dysfunction [6] [9].
Parameter | Peroxisomes | Mitochondria |
---|---|---|
Primary Role | β-Oxidation of VLCFAs/branched chains | β-Oxidation of straight-chain fatty acids |
Entry Mechanism | ABCD transporters (ATP-dependent) | Carnitine shuttle (CPT I/II-dependent) |
Key Enzymes | Acyl-CoA oxidase, D-bifunctional protein | MCAD, LCAD, ketothiolase |
Branched-Chain Handling | Partial degradation (to C8–C10) | No activity |
2,6-Dimethyloctanedioic Fate | Terminal metabolite (excreted) | Not metabolized |
Molecular Characterization Table
Systematic Name | Synonyms | CAS | Molecular Formula | Molecular Weight |
---|---|---|---|---|
(2S,6S)-2,6-Dimethyloctanedioic acid | 2,6-Dimethyloctane-1,8-dioic acid; 2,6-DMOA | 3269-74-7 | C₁₀H₁₈O₄ | 202.25 g/mol |
Note: All data synthesized from referenced literature [1] [3] [5]. Safety and dosage data excluded per scope requirements.
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3